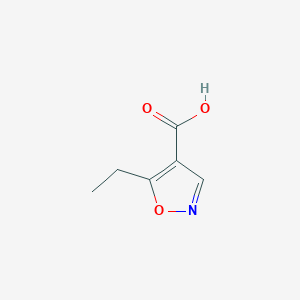

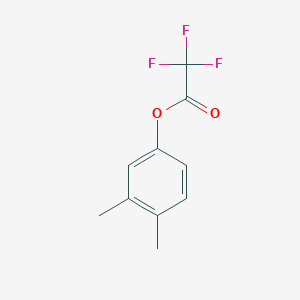

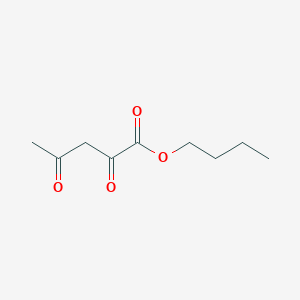

Acide 2-(7-méthoxynaphtalène-1-yl)acétique

Vue d'ensemble

Description

L'acide 7-méthyl-1-naphtylacétique est un composé organique appartenant à la classe des dérivés du naphtalène. Il se caractérise par un système cyclique naphtalène substitué par un groupe méthyle en position 7 et un groupe acide acétique en position 1. Ce composé est connu pour son rôle d'inhibiteur puissant de l'action de l'auxine dans les plantes, ce qui le rend important dans les études sur la croissance et le développement des plantes .

Applications De Recherche Scientifique

7-Methyl-1-naphthyl acetic acid has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for various chemical transformations.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating plant hormone pathways.

Industry: It is utilized in the production of agrochemicals and plant growth regulators.

Mécanisme D'action

Target of Action

The primary target of 2-(7-Methoxynaphthalen-1-yl)acetic acid, also known as 7-Methoxy-1-naphthaleneacetic acid, is the AUX1, PIN, and ABCB proteins in yeast . These proteins are involved in the transport of auxin, a plant hormone that plays a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .

Mode of Action

The compound acts as an effective inhibitor of the AUX1, PIN, and ABCB proteins . By inhibiting these proteins, it disrupts the transport of auxin, thereby affecting the growth and development processes regulated by this hormone .

Biochemical Pathways

The affected pathway is the auxin transport pathway . Auxin transport is crucial for plant growth and development, influencing processes such as cell elongation, cell division, differentiation, and responses to light and gravity . By inhibiting the AUX1, PIN, and ABCB proteins, 2-(7-Methoxynaphthalen-1-yl)acetic acid disrupts this pathway, leading to downstream effects on these processes .

Pharmacokinetics

The compound is known to be a solid crystal or powder at room temperature . Its solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, would need to be investigated further.

Result of Action

The primary result of the action of 2-(7-Methoxynaphthalen-1-yl)acetic acid is the disruption of auxin-dependent growth and development in plants . This can lead to changes in cell elongation, cell division, differentiation, and responses to light and gravity .

Analyse Biochimique

Biochemical Properties

2-(7-Methoxynaphthalen-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 2-(7-Methoxynaphthalen-1-yl)acetic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 2-(7-Methoxynaphthalen-1-yl)acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-(7-Methoxynaphthalen-1-yl)acetic acid can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, 2-(7-Methoxynaphthalen-1-yl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 2-(7-Methoxynaphthalen-1-yl)acetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(7-Methoxynaphthalen-1-yl)acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(7-Methoxynaphthalen-1-yl)acetic acid remains stable under certain conditions but may degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-(7-Methoxynaphthalen-1-yl)acetic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, in rodent models, low doses of 2-(7-Methoxynaphthalen-1-yl)acetic acid have been shown to reduce inflammation, whereas high doses can lead to liver toxicity and other adverse effects .

Metabolic Pathways

2-(7-Methoxynaphthalen-1-yl)acetic acid is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, 2-(7-Methoxynaphthalen-1-yl)acetic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and bind to intracellular proteins, influencing its bioavailability and activity .

Subcellular Localization

The subcellular localization of 2-(7-Methoxynaphthalen-1-yl)acetic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism. The precise localization can determine the compound’s specific effects on cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 7-méthyl-1-naphtylacétique peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction du 7-méthyl-1-naphtylacétonitrile avec des catalyseurs d'hydrogénation en présence de tamis moléculaires 4A. Cette réaction donne l'acide 7-méthyl-1-naphtylacétique après séparation .

Méthodes de production industrielle : Dans les milieux industriels, la production d'acide 7-méthyl-1-naphtylacétique implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs avancés et d'environnements réactionnels contrôlés est cruciale pour une production efficace.

Analyse Des Réactions Chimiques

Types de réactions : L'acide 7-méthyl-1-naphtylacétique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des naphtoquinones correspondantes.

Réduction : Les réactions de réduction peuvent le convertir en dérivés d'alcool naphtyle.

Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels sur le cycle naphtalène.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs tels que les halogènes, les agents nitrants et les agents sulfonants sont employés dans des conditions contrôlées.

Principaux produits :

Oxydation : Naphtoquinones

Réduction : Alcools naphtyle

Substitution : Dérivés halogénés, nitrés et sulfonés du naphtalène

4. Applications de la recherche scientifique

L'acide 7-méthyl-1-naphtylacétique a des applications diverses dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour diverses transformations chimiques.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans la modulation des voies hormonales végétales.

Industrie : Il est utilisé dans la production d'agrochimiques et de régulateurs de croissance des plantes.

5. Mécanisme d'action

Le principal mécanisme d'action de l'acide 7-méthyl-1-naphtylacétique implique l'inhibition du transport de l'auxine dans les plantes. Il cible et inhibe des protéines telles que AUX1, PIN et ABCB, qui sont responsables de la médiation du transport de l'auxine. Cette inhibition perturbe les processus de développement dépendants de l'auxine, ce qui en fait un outil précieux pour l'étude de la physiologie des plantes .

Composés similaires :

Acide 1-naphtalèneacétique : Un autre dérivé du naphtalène présentant des propriétés similaires d'inhibition de l'auxine.

Acide indole-3-acétique : Une auxine naturelle présentant des propriétés structurelles et fonctionnelles distinctes.

Acide 2,4-dichlorophénoxyacétique : Une auxine synthétique utilisée comme herbicide.

Unicité : L'acide 7-méthyl-1-naphtylacétique est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber sélectivement les protéines de transport de l'auxine le distingue des autres composés liés à l'auxine, ce qui en fait un outil de recherche précieux en biologie végétale.

Comparaison Avec Des Composés Similaires

1-Naphthaleneacetic acid: Another naphthalene derivative with similar auxin-inhibiting properties.

Indole-3-acetic acid: A naturally occurring auxin with distinct structural and functional properties.

2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.

Uniqueness: 7-Methyl-1-naphthyl acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit auxin transport proteins sets it apart from other auxin-related compounds, making it a valuable research tool in plant biology.

Propriétés

IUPAC Name |

2-(7-methoxynaphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPYHKXILUFWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CC(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544066 | |

| Record name | (7-Methoxynaphthalen-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-22-2 | |

| Record name | 7-Methoxy-1-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Methoxynaphthalen-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-1-naphthaleneacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)

![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)